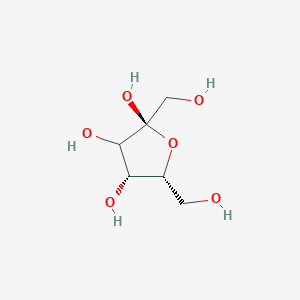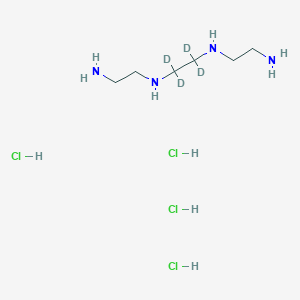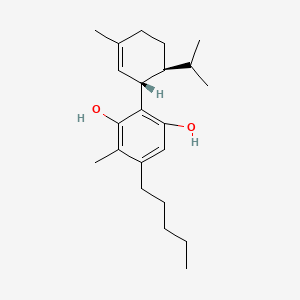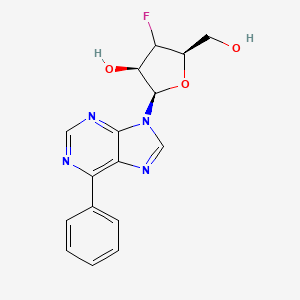
(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol is a chemical compound with a unique structure characterized by multiple hydroxyl groups attached to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol typically involves the use of specific starting materials and reaction conditions to achieve the desired stereochemistry. One common method involves the use of dihydroxyacetone and formaldehyde in the presence of a base catalyst to form the oxolane ring with the correct stereochemistry. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions and purification techniques to produce the compound in high quantities and with consistent quality. Industrial production may also involve the use of advanced technologies such as flow chemistry and automated synthesis to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple hydroxyl groups, which can act as reactive sites.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: Substitution reactions may involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide to replace hydroxyl groups with halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in halogenated derivatives of the compound.
Applications De Recherche Scientifique
(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a component of pharmaceutical formulations.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of (2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol: shares similarities with other polyhydroxylated compounds such as glycerol and erythritol.
Glycerol: A simple polyol compound with three hydroxyl groups, commonly used in pharmaceuticals and cosmetics.
Erythritol: A sugar alcohol with four hydroxyl groups, used as a low-calorie sweetener.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of an oxolane ring, which distinguishes it from other polyhydroxylated compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5?,6+/m1/s1 |
Clé InChI |
RFSUNEUAIZKAJO-JTSAIASGSA-N |
SMILES isomérique |
C([C@@H]1[C@@H](C([C@@](O1)(CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)








